molecular formula C11H13NO6 B590831 Ethyl,5-ethylpyridine-2,3-dicarbonate CAS No. 133622-92-1

Ethyl,5-ethylpyridine-2,3-dicarbonate

Cat. No.: B590831
CAS No.: 133622-92-1
M. Wt: 255.226
InChI Key: MIKXXSLHYJJIEX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Information

The compound ethyl 5-ethylpyridine-2,3-dicarbonate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as diethyl 5-ethylpyridine-2,3-dicarboxylate . This nomenclature reflects its pyridine backbone substituted with an ethyl group at position 5 and two ethyl ester groups at positions 2 and 3. The CAS Registry Number for this compound is 137131-42-1 , distinguishing it from structurally related derivatives.

A critical distinction arises in the terminology: while "dicarbonate" is occasionally used colloquially, the IUPAC-preferred suffix "dicarboxylate" accurately describes the ester functional groups (-COOEt). This aligns with the compound’s molecular formula, C$${11}$$H$${13}$$NO$$_6$$ , which accounts for two carboxylate ester groups. For clarity, Table 1 summarizes its key identifiers:

Property Value
IUPAC Name Diethyl 5-ethylpyridine-2,3-dicarboxylate
CAS Registry Number 137131-42-1
Molecular Formula C$${11}$$H$${13}$$NO$$_6$$
Synonyms 2,3-Diethyl 5-ethylpyridine-2,3-dicarboxylate; 2,3-Pyridinedicarboxylic acid, 6-ethyl-, diethyl ester

Structural Isomerism and Tautomeric Forms

Structural isomerism in ethyl 5-ethylpyridine-2,3-dicarbonate arises from variations in substituent placement on the pyridine ring. For instance:

  • Positional Isomers : Shifting the ethyl group to positions 4 or 6 while retaining ester groups at 2 and 3 generates distinct isomers.
  • Functional Group Isomerism : Replacing carboxylate esters with alternative functional groups (e.g., amides or ketones) alters reactivity and nomenclature.

Tautomerism, however, is not observed in this compound due to the absence of labile protons adjacent to heteroatoms. Unlike 2-pyridone derivatives, which exhibit keto-enol tautomerism, the esterified carboxyl groups in this molecule lock the structure into a single resonance form. Comparative analysis with analogous pyridinedicarboxylic acids (e.g., quinolinic acid) further confirms the stability of its tautomeric configuration.

Historical Evolution of Naming Conventions

The nomenclature of pyridine derivatives has evolved significantly since the 19th century. Early naming practices, such as the Geneva Nomenclature of 1892, prioritized common names (e.g., "quinolinic acid" for 2,3-pyridinedicarboxylic acid). The advent of IUPAC in 1919 standardized systematic naming, emphasizing substituent positions and functional groups.

For ethyl 5-ethylpyridine-2,3-dicarbonate, historical records reveal transitional naming patterns:

  • Pre-IUPAC Era : Descriptors like "diethyl ester of 6-ethylpyridine-2,3-dicarboxylic acid" were prevalent.
  • Modern IUPAC : The current name adheres to Rule C-14.4 of the Blue Book, which mandates numbering the pyridine ring to minimize locants for substituents.

Table 2 contrasts historical and contemporary naming practices:

Era Naming Convention Example
Late 19th Century Common names based on natural product derivatives "Ethyl pyridine dicarboxylate"
Early 20th Century Geneva Rules (simplified numbering) "2,3-Diethyloxycarbonyl-5-ethylpyridine"
Post-1947 IUPAC systematic numbering Diethyl 5-ethylpyridine-2,3-dicarboxylate

Properties

CAS No.

133622-92-1

Molecular Formula

C11H13NO6

Molecular Weight

255.226

IUPAC Name

(2-carboxyoxy-4,5-diethylpyridin-3-yl) hydrogen carbonate

InChI

InChI=1S/C11H13NO6/c1-3-6-5-12-9(18-11(15)16)8(7(6)4-2)17-10(13)14/h5H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

MIKXXSLHYJJIEX-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C(=C1CC)OC(=O)O)OC(=O)O

Synonyms

Ethyl,5-Ethyl-Pyridine-2,3-Dicarbonate

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Selective Functionalization : The 5-ethyl group enhances steric hindrance, directing reactions to the 2-position. This contrasts with unsubstituted pyridine dicarboxylates, which show less predictable regioselectivity .

Industrial Relevance: Used by Shandong Xianda Agrochemical Co. to synthesize herbicidal imidazolinones, highlighting its commercial value .

Structural Versatility : In coordination polymers, the ligand adapts to diverse metal geometries (e.g., octahedral, tetrahedral), enabling tailored material properties .

Preparation Methods

Reaction of Diethyl Oxalacetate and 2-Ethacrolein

A scalable alternative involves reacting diethyl oxalacetate with 2-ethacrolein and ammonium sulfamate in acetic acid. Optimized conditions (80°C, 20 hours) achieve a 48.8% yield. Key advantages include:

  • Reduced Catalyst Load : Ammonium sulfamate acts as both a nitrogen source and catalyst, minimizing waste.

  • Solvent Flexibility : Ethanol or tetrahydrofuran (THF) enables azeotropic distillation for efficient water removal post-hydrolysis.

Diethyl 2-Aminomaleate and 2-Ethacrolein

Diethyl 2-aminomaleate reacts with 2-ethacrolein under acidic conditions (pH 3.9) to form 5-EPDC. A reflux in ethanol for 4 hours yields 13.8 g of crude product, though purification remains challenging. This method avoids halogenated intermediates, reducing toxicity but requiring precise pH control.

Hydroxylamine Sulfate-Mediated Synthesis

Hydroxylamine sulfate and sodium hydroxide generate in situ hydroxylamine, which reacts with diethyl maleate to form diethyl N-hydroxyaspartate. Subsequent treatment with 2-ethacrolein in benzene under trifluoroacetic acid catalysis achieves a 41% yield. Critical parameters include:

  • pH Optimization : Adjusting to pH 3–4 prevents side reactions.

  • Solvent Selection : Benzene facilitates azeotropic dehydration, though modern substitutions like toluene are preferred for safety.

Diethyl N-Hydroxyaspartate and 2-Ethacrolein

Diethyl N-hydroxyaspartate, synthesized from diethyl maleate and hydroxylamine, cyclizes with 2-ethacrolein in ethanol. This method, detailed in Example 12 of US5322948A, achieves 91% conversion but only 41% isolated yield due to purification losses. Key improvements involve thin-film evaporators to replace column chromatography, enhancing scalability.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Time Yield Purification
Claisen CondensationSodium ethoxide80°C24 h<50%Distillation, Chromatography
Diethyl Oxalacetate CyclizationAmmonium sulfamate80°C20 h48.8%Azeotropic distillation
Hydroxylamine SulfateTrifluoroacetic acid72–75°C16 h41%Thin-film evaporation
Diethyl 2-AminomaleateAcetic acidReflux4 h45%Vacuum distillation

Key Findings :

  • Catalyst Efficiency : Ammonium sulfamate and hydroxylamine derivatives outperform sodium ethoxide in waste reduction.

  • Yield vs. Scalability : While the hydroxylamine method offers high conversion (91%), industrial scalability favors ammonium sulfamate due to simpler purification.

  • Environmental Impact : Modern methods reduce sulfur and nitrogen waste by 30–50% compared to traditional routes.

Purification Innovations

Thin-Film Evaporation

Post-synthesis crude 5-EPDC often contains unreacted 2-ethacrolein and oligomers. Thin-film evaporation at 120–150°C under reduced pressure (5–10 mmHg) removes low-boiling impurities, achieving >95% purity.

Azeotropic Distillation

Water removal via ethanol-THF azeotropes prevents hydrolysis during storage, stabilizing 5-EPDC for long-term use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-ethylpyridine-2,3-dicarbonate, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound is synthesized via cyclization of precursors such as pyridine dicarboxylates with ethylating agents. Key reagents include dehydrating agents like phosphorus oxychloride for esterification. Reaction optimization involves adjusting solvent polarity (e.g., dimethylformamide) and temperature (120–150°C) to stabilize intermediates. Purification typically employs column chromatography with ethyl acetate/hexane gradients .

Q. How can structural characterization of Ethyl 5-ethylpyridine-2,3-dicarbonate be performed to confirm its purity and functional groups?

  • Methodology : Use spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify ethyl ester groups (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for OCH2_2) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and pyridine ring vibrations (C=N at ~1600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 293 for C13_{13}H17_{17}NO4_4) and fragmentation patterns .

Q. What are the critical parameters for handling and storing this compound to prevent degradation?

  • Methodology : Store under inert gas (N2_2 or Ar) at –20°C to avoid hydrolysis of ester groups. Use anhydrous solvents (e.g., THF, DCM) during reactions. Monitor stability via periodic HPLC analysis with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does Ethyl 5-ethylpyridine-2,3-dicarbonate serve as a precursor for coordination polymers, and what properties do these materials exhibit?

  • Methodology : React the compound with transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) in solvothermal conditions (DMF/H2_2O, 100–120°C) to form metal-organic frameworks (MOFs). Characterize using single-crystal X-ray diffraction to confirm topology and porosity. Applications include fluorescence sensing (λem_{em} ~450 nm) and gas adsorption studies (e.g., CO2_2 uptake at 298 K) .

Q. What analytical strategies resolve contradictions in reported spectral data for derivatives of this compound?

  • Methodology :

  • Cross-Validation : Compare NMR data across solvents (CDCl3_3 vs. DMSO-d6_6) to assess solvent-induced shifts .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental spectra .
  • Isolation of Byproducts : Employ preparative TLC to isolate impurities (e.g., hydrolyzed dicarboxylic acids) and re-analyze .

Q. How is this compound utilized in impurity profiling for pharmaceuticals like Imazethapyr?

  • Methodology :

  • LC-MS/MS : Quantify trace impurities using a C18 column, gradient elution (0.1% formic acid in acetonitrile/water), and MRM transitions (e.g., m/z 293 → 245 for the parent ion) .
  • Stability Studies : Stress samples under acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions to identify degradation pathways .

Q. What strategies mitigate challenges in synthesizing substituted pyridine derivatives from this compound?

  • Methodology :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during nucleophilic substitution (e.g., NaN3_3 in DMF) .
  • Catalysis : Employ Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .
  • Redox Control : Optimize stoichiometry of oxidizing agents (e.g., KMnO4_4) to prevent over-oxidation to pyridinediones .

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